(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid
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Overview
Description
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a dimethylaminoethyl chain. The presence of these functional groups makes it a versatile reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Sulfamoyl Group: The phenylboronic acid is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Attachment of the Dimethylaminoethyl Chain: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient handling of reagents and intermediates, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Amine Derivatives: Resulting from the reduction of the sulfamoyl group.
Substituted Amines: Produced through nucleophilic substitution at the dimethylaminoethyl group.
Scientific Research Applications
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate . Additionally, the dimethylaminoethyl chain can enhance the compound’s binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and dimethylaminoethyl groups.
4-Formylphenylboronic Acid: Contains a formyl group instead of the sulfamoyl and dimethylaminoethyl groups.
Uniqueness
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoyl group enhances its solubility and stability, while the dimethylaminoethyl chain improves its binding interactions with molecular targets. These features make it a versatile and valuable compound in various fields of research and application.
Properties
Molecular Formula |
C10H17BN2O4S |
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Molecular Weight |
272.13 g/mol |
IUPAC Name |
[4-[2-(dimethylamino)ethylsulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4S/c1-13(2)8-7-12-18(16,17)10-5-3-9(4-6-10)11(14)15/h3-6,12,14-15H,7-8H2,1-2H3 |
InChI Key |
ZCWXMAXXVKMFFY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCN(C)C)(O)O |
Origin of Product |
United States |
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